

Application Notes: 1-methyl-1H-pyrazole-3-carbohydrazide Derivatives as Enzyme Inhibitors

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Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-3-carbohydrazide

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Introduction

The **1-methyl-1H-pyrazole-3-carbohydrazide** scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry. Derivatives built upon this core have demonstrated a broad spectrum of biological activities, acting as potent inhibitors against various enzyme classes.^{[1][2]} These enzymes are often implicated in the pathophysiology of numerous diseases, including cancer, glaucoma, diabetes, and neurodegenerative disorders.^{[3][4][5]} The pyrazole ring, combined with the carbohydrazide linker, provides a unique framework for designing selective and potent enzyme inhibitors. This document provides an overview of their applications, quantitative inhibitory data, and detailed protocols for their evaluation.

Key Enzyme Targets and Therapeutic Applications

- **Carbonic Anhydrases (CAs):** Several pyrazole derivatives are potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA I and hCA II.^{[3][6]} These zinc-containing metalloenzymes are involved in crucial physiological processes such as pH regulation and CO₂ transport. Their inhibition is a key therapeutic strategy for conditions like glaucoma and epilepsy.^[3] Pyrazole-based inhibitors often show inhibitory constants (K_i) in the nanomolar range.^{[3][7]}

- Kinases: The pyrazole scaffold is a recognized "privileged structure" in the development of kinase inhibitors.[5] Derivatives have been developed to target a wide range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and c-Jun N-terminal Kinase (JNK3), which are critical regulators of cell cycle, apoptosis, and inflammation.[5][8][9] Their dysregulation is a hallmark of many cancers and inflammatory diseases.
- α -Glucosidase and α -Amylase: Certain (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide derivatives have been identified as inhibitors of α -glucosidase and α -amylase.[10][11] These enzymes are responsible for carbohydrate digestion in the small intestine. Their inhibition can control postprandial hyperglycemia, making them valuable targets for the management of type 2 diabetes mellitus.[4]

Quantitative Inhibitor Data

The inhibitory potency of various pyrazole carbohydrazide derivatives against different enzyme targets is summarized below.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms

Compound Class	Target Enzyme	Ki (μM)	Inhibition Type	Reference
Pyrazole Carboxamide Derivatives				
Pyrazole Carboxamide Derivatives	hCA I	0.0051 - 0.0169	-	[3]
Pyrazole Carboxamide Derivatives	hCA II	0.0117 - 0.0673	-	[3]
Pyrazolo-3-carboxamides	hCA I	0.063 - 3.368	-	[7]
Pyrazolo-3-carboxamides	hCA II	0.007 - 4.235	-	[7]
Pyrazole Carboxamide (Comp. 3)	hCA I	1.13	Non-competitive	[6]
Pyrazole Carboxamide (Comp. 9)	hCA I	0.58	Non-competitive	[6]
Pyrazole Carboxamide (Comp. 3)	hCA II	1.05	Non-competitive	[6]

| Pyrazole Carboxamide (Comp. 9) | hCA II | 0.49 | Non-competitive | [\[6\]](#) |

Table 2: Inhibition of Carbohydrate-Metabolizing Enzymes

Compound	Target Enzyme	IC50 (μM)	Reference
(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC)	α-Glucosidase	310.57 ± 2.67	[10]
(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC)	α-Amylase	182.19 ± 3.20	[10]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)	α-Glucosidase	75.62 ± 0.56	[4]
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)	α-Glucosidase	95.85 ± 0.92	[4]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)	α-Amylase	119.3 ± 0.75	[4]

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-Amylase | 120.2 ± 0.68 | [4] |

Table 3: Inhibition of Protein Kinases

Compound Class/Number	Target Enzyme	IC50 (nM)	Reference
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (8a)	JNK3	227	[8]
Pyrazole Derivative (Compound 8)	Aurora A	35	[5]
Pyrazole Derivative (Compound 8)	Aurora B	75	[5]
Pyrazole Derivative (Compound 22)	CDK2	24	[5]
Pyrazole Derivative (Compound 22)	CDK5	23	[5]

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative (43d) | CDK16 | 33 (EC50) | [9] |

Visualizations

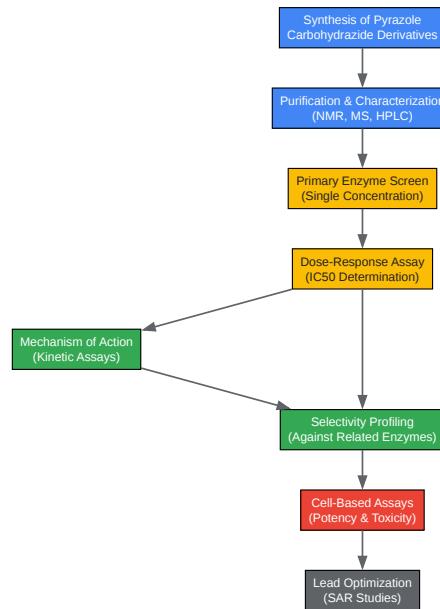
Logical Diagram: Structure-Activity Relationship (SAR)

The following diagram illustrates the general structure of **1-methyl-1H-pyrazole-3-carbohydrazide** derivatives and highlights key positions for chemical modification to modulate enzyme inhibitory activity.

Caption: SAR of pyrazole carbohydrazide derivatives.

Workflow Diagram: Enzyme Inhibitor Evaluation

This workflow outlines the key stages in the discovery and characterization of novel pyrazole-based enzyme inhibitors.

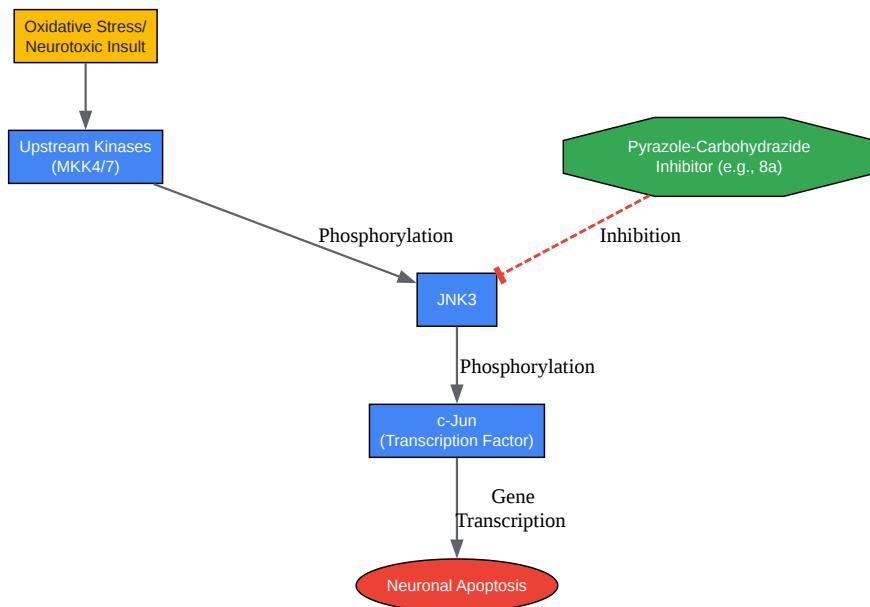


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Caption: Workflow for inhibitor screening and characterization.

Signaling Pathway: JNK3 in Neuronal Apoptosis

This diagram illustrates a simplified signaling pathway involving JNK3, a target for pyrazole-based inhibitors in the context of neurodegenerative diseases.

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Caption: Inhibition of the JNK3 signaling pathway.

Experimental Protocols

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potential of **1-methyl-1H-pyrazole-3-carbohydrazide** derivatives against a target enzyme using a spectrophotometer or microplate reader.[12][13]

1. Materials and Reagents:

- Purified target enzyme

- Enzyme-specific substrate (which generates a chromogenic or fluorogenic product)
- Assay Buffer (optimized for pH and ionic strength for the target enzyme)
- Test Inhibitors (**1-methyl-1H-pyrazole-3-carbohydrazide** derivatives) dissolved in DMSO (10 mM stock)
- Positive control inhibitor (known inhibitor for the target enzyme)
- Negative control (DMSO vehicle)
- 96-well microplates (clear, flat-bottom for colorimetric assays)
- Microplate spectrophotometer

2. Methodology:

- Preparation of Solutions:
 - Prepare a series of dilutions of the test inhibitor and positive control in assay buffer. A typical starting range is 100 μ M to 1 nM.
 - Dilute the enzyme stock to the desired working concentration in ice-cold assay buffer.
 - Prepare the substrate solution at a concentration appropriate for the assay (e.g., at its K_m value).
- Assay Setup (96-well plate):
 - Add 5 μ L of diluted test inhibitor, positive control, or DMSO vehicle to respective wells.
 - Add 85 μ L of enzyme solution to all wells.
 - Incubate the plate at the optimal temperature (e.g., 25°C or 37°C) for 15 minutes to allow for inhibitor-enzyme binding.[12]
- Initiation and Measurement:

- Initiate the enzymatic reaction by adding 10 μ L of the substrate solution to all wells, bringing the total volume to 100 μ L.
- Immediately place the plate in the microplate reader.
- Measure the change in absorbance (or fluorescence) over time (e.g., every 30 seconds for 10 minutes) at the specific wavelength for the product.[3]
- Data Analysis:
 - Determine the initial reaction velocity (V_0) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
 - Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = $[1 - (V_{\text{inhibitor}} / V_{\text{control}})] * 100$ where $V_{\text{inhibitor}}$ is the velocity in the presence of the inhibitor and V_{control} is the velocity with DMSO only.
 - Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Protocol 2: Specific Assay for Carbonic Anhydrase (hCA II) Inhibition

This protocol is adapted for measuring the inhibition of hCA's esterase activity.[3][6]

1. Specific Reagents:

- Enzyme: Purified human carbonic anhydrase II (hCA II).
- Substrate: 3 mM 4-Nitrophenyl acetate (NPA) in acetonitrile.
- Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[3]

2. Methodology:

• Assay Setup: In a 96-well plate, combine:

- 5 μ L of diluted pyrazole inhibitor or DMSO.

- 85 µL of hCA II solution in Tris-SO₄ buffer.
- Incubate for 15 minutes at 25°C.
- Reaction and Measurement:
 - Start the reaction by adding 10 µL of 3 mM NPA substrate.
 - Monitor the increase in absorbance at 348 nm for 3-5 minutes at 25°C.[3][6] The product, 4-nitrophenolate, absorbs at this wavelength.
- Data Analysis:
 - Calculate reaction rates and % inhibition as described in Protocol 1.
 - To determine the inhibition constant (K_i) and mechanism, repeat the assay with varying concentrations of both the substrate (NPA) and the inhibitor.[6]
 - Analyze the data using Lineweaver-Burk plots. A non-competitive inhibition pattern is often observed for this class of compounds against CAs.[6]

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